Telatinib (BAY 57-9352) is a synthetic small molecule classified as a tyrosine kinase inhibitor (TKI). [] It is an orally bioavailable mesylate salt analog of the benzoquinone ansamycin antibiotic geldanamycin. [] In scientific research, Telatinib serves as a valuable tool for investigating angiogenesis, tumor growth, and drug resistance mechanisms. It is primarily recognized for its potent inhibitory activity against several receptor tyrosine kinases (RTKs) involved in these processes. []
Tanespimycin is derived from the fermentation of Streptomyces hygroscopicus, a bacterium known for producing various bioactive compounds. It belongs to the class of ansamycin antibiotics and is specifically categorized as an HSP90 inhibitor. Its chemical structure allows it to interact with the ATP-binding site of HSP90, leading to the degradation of client oncoproteins that are essential for tumor cell survival .
The synthesis of tanespimycin typically begins with geldanamycin. One method involves dissolving 200 mg (0.357 mmol) of geldanamycin in 10 mL of anhydrous dimethylformamide at ambient temperature. An allylamine solution is added, and the mixture is stirred under nitrogen overnight. The reaction's progress is monitored using thin-layer chromatography, and upon completion, the solvent is removed under reduced pressure. The crude product is then recrystallized from a water-ethanol mixture to yield tanespimycin .
Tanespimycin has a complex molecular structure characterized by its ansa ring system, which includes a quinone moiety essential for its biological activity. The molecular formula of tanespimycin is C_22H_24N_2O_6, with a molecular weight of approximately 396.44 g/mol. The structure features multiple functional groups, including hydroxyl and carbonyl groups, which are critical for its interaction with HSP90.
Tanespimycin undergoes various chemical reactions primarily related to its interaction with HSP90 and other cellular proteins. The compound binds to the ATP-binding site of HSP90, inhibiting its chaperone activity. This inhibition leads to the destabilization and subsequent degradation of client proteins involved in oncogenic signaling pathways.
The primary mechanism by which tanespimycin exerts its anti-cancer effects involves the inhibition of HSP90. By binding to HSP90, tanespimycin prevents the proper folding and stabilization of several key oncogenic proteins, including those involved in cell cycle regulation and apoptosis. This disruption leads to increased degradation of these proteins through proteasomal pathways, ultimately resulting in cancer cell death.
Tanespimycin exhibits several notable physical and chemical properties that influence its therapeutic application:
Tanespimycin has been primarily investigated for its potential applications in oncology:
HSP90 exists as a homodimer that undergoes coordinated conformational changes (open to closed states) during its ATP-dependent chaperone cycle. Tanespimycin locks HSP90 in an ADP-bound state, preventing the formation of mature complexes with co-chaperones like HOP, p23, and Aha1 that facilitate client protein activation [8]. This interruption causes misfolding of kinase clients and recruitment of ubiquitin ligases (e.g., CHIP), leading to proteasomal degradation. Approximately 200 client proteins depend on HSP90 for stability, including transcription factors (HSF1, mutant p53), kinases (HER2, BRAF, AKT), and steroid hormone receptors (androgen receptor) [3] [8]. Degradation kinetics vary by client; HER2 shows depletion within 6–12 hours in breast cancer models, while RAF-1 requires 24–48 hours for significant reduction [6].
Table 2: Clinically Relevant HSP90 Client Proteins Targeted by Tanespimycin [1] [3] [6]
Client Protein | Role in Oncogenesis | Functional Consequence of Degradation |
---|---|---|
HER2/ErbB2 | Receptor tyrosine kinase; breast/GI cancers | Loss of PI3K/AKT and MAPK pathway activation |
AKT/PKB | Ser/Thr kinase; survival signaling | Reduced inhibition of pro-apoptotic factors |
BRAF (mutant) | MAPK pathway kinase; melanoma | Decreased ERK activation and proliferation |
BCR-ABL | Fusion kinase; CML | Impaired myeloid cell survival |
Survivin | Apoptosis inhibitor; multiple cancers | Sensitization to extrinsic apoptosis pathways |
HIF-1α | Hypoxia response; angiogenesis | Reduced VEGF production |
Tanespimycin exhibits 100-fold higher binding affinity for HSP90 in tumor cells compared to normal tissues due to preferential recognition of activated HSP90 conformations enriched in malignancies [2]. Tumor HSP90 predominantly exists in multi-chaperone complexes (e.g., with HSP70, CDC37) that exhibit elevated ATPase activity and adopt a high-affinity conformation for inhibitors. In contrast, normal cells harbor HSP90 in uncomplexed, latent states with reduced ATPase function and lower drug-binding capacity [2]. This selectivity arises because oncogenic stressors (e.g., mutant KRAS signaling, hypoxia) drive HSP90 into activated complexes to stabilize mutated/overexpressed oncoproteins. Consequently, tanespimycin accumulates more robustly in tumor cells, with studies showing 5–10× higher intracellular concentrations than in adjacent normal tissues [5].
Table 3: Differences in HSP90 Conformations Between Normal and Tumor Cells [2] [5]
Feature | Tumor HSP90 | Normal HSP90 |
---|---|---|
Complex State | Multi-chaperone complexes (HSP70, CDC37) | Predominantly uncomplexed |
ATPase Activity | High | Low |
Tanespimycin Affinity | ~100-fold higher binding | Baseline binding |
Primary Localization | Cytosol, upregulated in oncogenic signaling hubs | General cytosol |
Driving Factors | Oncogene activation (KRAS, MYC), proteotoxic stress | Homeostatic protein maintenance |
Tanespimycin simultaneously disrupts multiple cancer-driving pathways through client protein degradation:
Table 4: Impact of Tanespimycin on Key Oncogenic Pathways [3] [5] [6]
Pathway | Key Clients Affected | Functional Outcome | Therapeutic Context |
---|---|---|---|
HER2 Signaling | HER2, AKT, CDC37 | Growth arrest, restored trastuzumab sensitivity | HER2+ breast cancer |
MAPK Signaling | CRAF, BRAF, ERBB2 | Reduced proliferation; G1/S arrest | KRAS-mutant cancers, melanoma |
PI3K/AKT/mTOR | AKT, PDK1, mTOR | Loss of survival signals; BAD activation | PTEN-null tumors |
Apoptosis Regulation | Survivin, BCL-2, XIAP | Caspase activation; MOMP | Glioblastoma, myeloma |
Angiogenesis | HIF-1α, VEGFR2 | Reduced VEGF production; endothelial apoptosis | Solid tumors |
Tanespimycin induces apoptosis through dual mechanisms:
Proteasome dependence is absolute; co-treatment with bortezomib (proteasome inhibitor) blocks client degradation and apoptosis. This synergy underpins the 41% response rate observed in bortezomib-naïve multiple myeloma patients in clinical trials [6] [8].
Table 5: Apoptotic Factors Regulated by Tanespimycin-Induced Degradation [4] [7]
Target | Class | Mechanism of Apoptotic Induction | Evidence Model |
---|---|---|---|
Survivin | IAP family | Derepression of caspase-3/-7; mitotic catastrophe | Glioblastoma (U87, LN229 cells) |
BCL-2 | Anti-apoptotic BCL-2 | Enhanced BAX/BAK oligomerization | Lymphoma xenografts |
MCL-1 | Anti-apoptotic BCL-2 | Loss of mitochondrial protection | Myeloma cell lines |
AKT | Ser/Thr kinase | FOXO-mediated BIM expression | Colon cancer (HCT116) |
Mutant p53 | Transcription factor | Puma/Noxa induction | TP53-mutant cell lines |
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